molecular formula C7H9ClN2O2 B1628092 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 162284-62-0

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1628092
CAS No.: 162284-62-0
M. Wt: 188.61 g/mol
InChI Key: AEIYRTHZNGTKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a chloromethyl (-CH₂Cl) substituent at position 6 and methyl groups at positions 1 and 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The chloromethyl group enhances reactivity in nucleophilic substitution reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds . Its molecular formula is C₇H₈ClN₂O₂, with a molecular weight of 202.61 g/mol.

Properties

IUPAC Name

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIYRTHZNGTKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570065
Record name 6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162284-62-0
Record name 6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of the Novel Intermediate

The foundational approach for synthesizing 6-chloromethyluracil derivatives begins with the reaction of ethyl 4-chloroacetoacetate and S-methylisothiourea hemisulfate under strongly basic conditions. This step generates the intermediate 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one , which is isolated to prevent contamination by inorganic salts and by-products. Isolation is typically performed at 0–40°C, with optimal yields observed at 25°C. The intermediate’s structure is confirmed via UPLC-MS and HPLC analysis, ensuring its suitability for subsequent hydrolysis.

Hydrolysis with Sulfuric Acid

The isolated intermediate undergoes hydrolysis using 5% aqueous sulfuric acid at elevated temperatures (80–100°C). This step converts the intermediate into 6-chloromethyluracil through in situ generation of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one . Sulfuric acid is preferred over hydrochloric acid due to its ability to suppress the formation of 6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione , a by-product arising from nucleophilic substitution by methanethiol.

Table 1: Optimization of Hydrolysis Conditions

Acid Concentration Temperature (°C) Reaction Time (h) Yield (%) Purity (%) By-Product (%)
5% H₂SO₄ 80 0.5 90 >99 0.42
5% H₂SO₄ 80 0.5 88 >99 0.45
6M HCl 100 16 60 85 8.5

Data derived from Source 1 highlights the efficiency of sulfuric acid, which achieves >99% purity with negligible by-products compared to hydrochloric acid.

By-Product Analysis and Mitigation Strategies

The primary by-product, 6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione , forms when methanethiol (released during hydrolysis) reacts with the chloromethyl group. Key mitigation strategies include:

  • Avoiding Hydrochloric Acid : HCl promotes methanethiol retention in solution, increasing by-product formation to 8.5%.
  • Controlled Temperature : Maintaining hydrolysis at 80°C ensures complete conversion without side reactions.
  • Nitrogen Atmosphere : Prevents oxidation of intermediates, further stabilizing the reaction.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Advantages Disadvantages Yield (%)
Two-Step + Methylation High purity, scalable Requires multiple steps 70–80
Direct Chloromethylation Fewer steps Low regioselectivity, purification challenges 50–60

The two-step method via intermediate isolation remains superior for industrial applications due to its reproducibility and high yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes Sₙ2 reactions with nucleophiles, replacing the chloride with other substituents. Common reagents and products include:

Nucleophile Reagent/Conditions Product Notes
AminesExcess NH₃ or RNH₂, RT to 60°C6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione derivatives Primary/secondary amines yield substituted amines.
HydroxideNaOH (aq), reflux6-(Hydroxymethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione May require phase-transfer catalysts.
ThiolsRSH, K₂CO₃, DMF6-(Thiomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione derivativesThioether formation under mild conditions.

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs, forming a double bond:

Base Conditions Product Mechanism
KOtBuDMSO, 80°C6-Methylene-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneE2 elimination via β-hydrogen abstraction.
DBUToluene, refluxSame as aboveHigh-yield elimination pathway.

Oxidation Reactions

The chloromethyl group can be oxidized to a carboxylic acid or ketone under controlled conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, H₂O, 100°C6-Carboxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneModerate
CrO₃Acetic acid, 60°C6-Oxomethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneLow

Coupling Reactions

The chloromethyl group participates in Ullmann-type couplings with aryl halides:

Substrate Catalyst Conditions Product
IodobenzeneCuI, L-ProlineDMF, 120°C, 24h6-(Phenylmethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Hydrolysis

Controlled hydrolysis yields hydroxymethyl or aldehyde derivatives:

Conditions Product Byproduct
H₂O, HCl, 50°C6-(Hydroxymethyl)-1,3-dimethylpyrimidine-2,4-dioneHCl
AgNO₃, H₂O, RT6-Formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneAgCl

Cycloaddition and Multicomponent Reactions

The compound serves as a building block in cycloadditions (e.g., Diels-Alder ) or three-component reactions :

Reagents Conditions Product
Meldrum’s acid, aldehydeH₂O, TEBAC, 80°CSpiro-fused pyrimidine derivatives

Mechanistic Insights

  • Sₙ2 Reactivity : The chloromethyl group’s primary carbon and good leaving group (Cl⁻) favor bimolecular substitution.

  • Steric Effects : Substituents on the pyrimidine ring influence reaction rates (e.g., methyl groups may hinder nucleophilic access).

  • Electronic Effects : Electron-withdrawing carbonyl groups increase the electrophilicity of the chloromethyl carbon .

Stability and Handling

  • Hydrolysis Sensitivity : Prolonged exposure to moisture leads to hydroxymethyl derivatives.

  • Thermal Decomposition : Above 150°C, elimination dominates, releasing HCl gas .

Scientific Research Applications

6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antiviral, and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications References
6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 1,3-dimethyl; 6-CH₂Cl 202.61 Nucleophilic substitution (alkylation), pharmaceutical intermediates
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione 5-Cl; 6-CH₂Cl 223.05 Increased electrophilicity at C5 and C6; potential dual reactivity in synthesis
6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione 6-CH₂Cl (no methyl groups) 160.56 Limited steric hindrance; used in small-molecule drug design
6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 1,3-dimethyl; 6-Cl 190.62 Less reactive than chloromethyl; precursor for cross-coupling reactions
5-Benzoyl-6-(bromomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 1,3-dimethyl; 5-benzoyl; 6-CH₂Br 333.19 Bromine’s superior leaving group ability; used in CFTR inhibitor synthesis
6-((3-Chloropropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 1,3-dimethyl; 6-NH(CH₂)₃Cl 231.68 Amine functionality enables Schiff base formation; corrosion inhibition applications

Biological Activity

6-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 18592-13-7) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a range of pharmacological properties that make it a candidate for further research and development.

  • Molecular Formula : C5_5H5_5ClN2_2O2_2
  • Molecular Weight : 160.56 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Melting Point : 257 °C (decomposes)
  • Boiling Point : 493.9 °C at 760 mmHg

Biological Activity Overview

Research indicates that compounds related to pyrimidine structures often exhibit significant biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. In particular, the compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation

A study synthesized various derivatives of pyrimidine and assessed their antiproliferative activities against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The findings revealed that certain derivatives exhibited IC50_{50} values significantly lower than those of standard chemotherapeutics like Cisplatin.

CompoundCell LineIC50_{50} (µM)
6nA5495.9 ± 1.69
SW-4802.3 ± 0.91
MCF-75.65 ± 2.33
CisplatinA54915.37
SW-48016.1
MCF-73.2

The compound demonstrated a dose-dependent induction of apoptosis in the A549 cell line and caused cell cycle arrest in the S phase, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cancer cells.

Molecular Docking Studies

Molecular docking studies suggest that this compound may bind effectively to key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR). These interactions can disrupt signaling pathways critical for cell proliferation and survival .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been explored for its ability to inhibit various enzymes, including alkaline phosphatases which play crucial roles in several biological processes.

Enzyme Activity Assays

In vitro assays have shown that certain derivatives of pyrimidine can significantly inhibit alkaline phosphatase activity. This suggests potential applications in treating conditions associated with abnormal enzyme levels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and how do alkylation reactions contribute to its synthesis?

  • Methodological Answer : The compound can be synthesized via alkylation of a pyrimidine-2,4-dione precursor using chloromethylating agents. For example, alkylation with chloroacetamide or benzyl chlorides in DMF, promoted by potassium carbonate, is effective for introducing chloromethyl groups (as seen in analogous syntheses of thieno-pyrimidine derivatives) . Ethyl iodide or propyl iodide in acetonitrile or DMF at reflux (40–80°C) can also yield alkylated derivatives with moderate-to-good yields (40–78%) . Key steps include optimizing reaction time (6–24 hours) and stoichiometric ratios (1:1.2–1.5 for alkyl halide:precursor).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the chloromethyl group (δ ~4.2–4.5 ppm for CH2Cl) and pyrimidine-dione protons (δ ~3.1–3.5 ppm for N-CH3) .
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯O interactions) and confirm dihedral angles between the pyrimidine ring and substituents (e.g., 27.6° for similar uracil derivatives) .
  • LCMS/IR : Validate molecular weight (e.g., [M+H]+ peaks) and functional groups (C=O stretches at ~1685 cm⁻¹) .

Q. How does the chloromethyl substituent influence the reactivity of the pyrimidine-2,4-dione core?

  • Methodological Answer : The electron-withdrawing Cl group increases electrophilicity at the methyl position, enabling nucleophilic substitution (e.g., with amines or thiols). This reactivity is exploited in derivatization for drug discovery, as seen in urea-linked pyrimidine-dione analogs . Comparative studies with non-chlorinated analogs show reduced electrophilicity and slower reaction kinetics .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradients) for initial purification. Recrystallization from ethanol or acetonitrile improves purity (>95%), as demonstrated for structurally related pyrimidine-diones . Monitor by TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc).

Q. What are common side reactions during the synthesis of chloromethyl-substituted pyrimidine-diones?

  • Methodological Answer : Over-alkylation (e.g., di-substitution at N1 and N3) and hydrolysis of the chloromethyl group to hydroxymethyl are common. Mitigation strategies include:

  • Controlling reaction temperature (<80°C) to prevent decomposition .
  • Using anhydrous solvents (DMF, acetonitrile) to avoid hydrolysis .

Advanced Research Questions

Q. How can multi-step synthetic routes be designed to incorporate this compound into complex heterocyclic systems?

  • Methodological Answer : Use the chloromethyl group as a handle for cross-coupling or cyclization. For example:

  • Suzuki coupling : Attach aryl/heteroaryl boronic acids to form biaryl systems .
  • Cyclocondensation : React with thioacetamide in acetic acid to form thiazole-fused pyrimidines .
  • Mannich reactions : Introduce aminoalkyl side chains for bioactivity studies .

Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved for this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with X-ray data (e.g., bond lengths, angles). Adjust computational models for solvent effects (e.g., implicit DMF) .
  • Use Hirshfeld surface analysis to validate hydrogen-bonding patterns observed in crystals .

Q. What strategies optimize reaction yields for large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) for improved solubility and reaction rates .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

Q. How can the compound’s structural features guide its application in drug discovery, such as targeting kinase inhibitors or antiviral agents?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify the chloromethyl group to introduce bioisosteres (e.g., aminomethyl for eEF-2K inhibition) .
  • Docking studies : Use the pyrimidine-dione core as a scaffold for binding to HIV-1 capsid proteins or dopamine receptors .

Q. What analytical approaches resolve conflicting NMR data caused by tautomerism or dynamic exchange in solution?

  • Methodological Answer :

  • Variable-temperature NMR : Identify coalescence temperatures for exchanging protons (e.g., NH tautomers) .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.